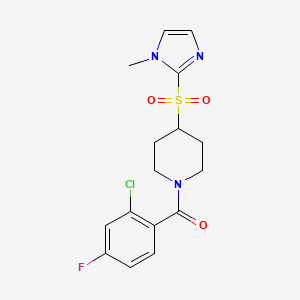

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c1-20-9-6-19-16(20)25(23,24)12-4-7-21(8-5-12)15(22)13-3-2-11(18)10-14(13)17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDHRKSBQPMXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine to form an intermediate, which is then further reacted with piperidine and 1-methyl-1H-imidazole-2-sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a range of substituted derivatives.

Scientific Research Applications

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound 6 ()

- Structure : 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol.

- Key Differences: Replaces the sulfonyl-piperidine group with a thioether-linked ethanol moiety. Contains a 2-fluoropyridine instead of the chloro-fluorophenyl group.

- Implications :

Compound 2 ()

- Structure : 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole.

- Key Differences :

- Simpler benzoimidazole scaffold lacking the piperidine and sulfonyl groups.

- Single 4-fluorophenyl substituent vs. the 2-chloro-4-fluorophenyl group.

- Implications :

BMS-695735 ()

- Structure: Fluoropropyl-piperidine-linked benzimidazole with pyridinone.

- Key Differences: Fluoropropyl-piperidine vs. sulfonylated piperidine. Pyridinone core instead of methanone bridge.

- Implications :

- The target compound’s sulfonyl group may mitigate CYP3A4 inhibition and improve solubility compared to BMS-695735’s fluoropropyl group .

Biological Activity

The compound (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone , often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃ClFN₃O

- Molecular Weight : 281.71 g/mol

- CAS Number : 923730-09-0

The compound exhibits biological activity primarily through its interaction with specific protein targets, notably receptor tyrosine kinases. It has been shown to inhibit mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) . These receptors are implicated in various pathological conditions, including cancers.

Biological Activity Overview

- Inhibition of Receptor Tyrosine Kinases :

- Impact on Cell Proliferation :

- Toxicological Profile :

Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of the compound against various cancer cell lines, including gastrointestinal stromal tumors (GISTs) that harbor specific mutations in KIT. The results indicated:

- Cell Lines Tested : GIST882 and GIST48

- Efficacy : IC50 values were found to be 5 nM and 8 nM respectively, demonstrating significant inhibition of cell growth .

Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of the compound revealed that it undergoes extensive metabolism, leading to low systemic exposure. Modifications to enhance bioavailability resulted in derivatives that retained potency while reducing adverse effects .

Data Table: Summary of Biological Activities

| Activity Type | Description | Observed Effect |

|---|---|---|

| Receptor Inhibition | Inhibits mutant KIT and PDGFRA | IC50 < 10 nM |

| Cell Proliferation | Reduces viability in cancer cell lines | >70% reduction |

| Toxicological Effects | Cataract formation observed in preclinical studies | Yes |

| Metabolic Stability | Extensively metabolized with low systemic exposure | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.